molecular formula C22H28N8O4S B14656925 1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid CAS No. 50699-38-2

1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid

Cat. No.: B14656925
CAS No.: 50699-38-2
M. Wt: 500.6 g/mol
InChI Key: PYYVYSCJJCGKQS-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenyl group, a triazinyl group, and a urea linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the cyanophenyl intermediate, followed by the introduction of the triazinyl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyanophenyl and triazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazinyl group, in particular, is known for its ability to interact with nucleic acids and proteins, potentially influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

50699-38-2

Molecular Formula

C22H28N8O4S

Molecular Weight

500.6 g/mol

IUPAC Name

1-(3-cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea;ethanesulfonic acid

InChI

InChI=1S/C20H22N8O.C2H6O3S/c1-20(2)27-17(22)26-18(23)28(20)16-8-4-6-14(10-16)12-24-19(29)25-15-7-3-5-13(9-15)11-21;1-2-6(3,4)5/h3-10H,12H2,1-2H3,(H2,24,25,29)(H4,22,23,26,27);2H2,1H3,(H,3,4,5)

InChI Key

PYYVYSCJJCGKQS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=CC(=C2)CNC(=O)NC3=CC=CC(=C3)C#N)N)N)C

Origin of Product

United States

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